Propargyl-PEG3-acid

Beschreibung

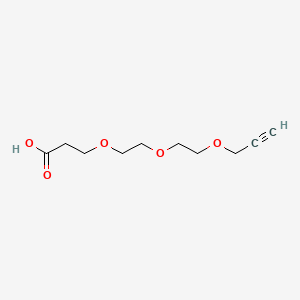

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNSWLAJTZVSRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347760-82-0 |

Source

|

| Record name | Propargyl-PEG3-Carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propargyl-PEG3-acid: A Versatile Tool in Bioconjugation and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-acid is a heterobifunctional linker widely utilized in biochemistry and drug development.[1] Its structure, featuring a terminal alkyne (propargyl group), a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the covalent linkage of molecules.[2] The propargyl group enables highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] The carboxylic acid allows for straightforward conjugation to primary amines via amide bond formation.[5][6] The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules.[7]

This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). It includes detailed experimental protocols, illustrative data, and diagrams to facilitate its use in research and drug development.

Core Properties and Specifications

This compound is a valuable reagent for bioconjugation due to its defined structure and versatile reactivity.[7]

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Liquid or solid powder[7] |

| Solubility | Soluble in water, DMSO, DCM, DMF |

| Storage Conditions | -20°C for long-term storage[7] |

Applications in Biochemistry and Drug Development

The unique trifunctional structure of this compound makes it a valuable tool in several areas of biochemical research and drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component of an ADC, influencing its stability, efficacy, and pharmacokinetic profile. This compound can be used as a non-cleavable linker in the synthesis of ADCs.[8]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand in a PROTAC molecule.

Bioconjugation and Labeling

The dual reactivity of this compound makes it a versatile tool for general bioconjugation and labeling of biomolecules. It can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids.

Experimental Protocols

The following are detailed protocols for the two primary reactions involving this compound: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

-

This compound

-

Amine-containing molecule of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

-

Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to generate the NHS-activated ester.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule (1 equivalent) in PBS (pH 7.4).

-

Add the activated this compound solution to the amine-containing solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

-

Illustrative Data (Representative Yields for Amide Coupling):

| Reactants | Coupling Reagents | Solvent | Reaction Time | Yield (%) |

| Propargyl-PEGn-acid + Benzylamine | EDC, NHS | DMF | 4 h | >90 |

| Propargyl-PEGn-acid + Lysozyme | EDC, NHS | PBS | 12 h | 60-80 |

Note: This data is representative for PEG-acid linkers and actual yields may vary depending on the specific reactants and conditions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

-

This compound conjugate (alkyne-functionalized molecule)

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a copper ligand)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-BuOH)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-functionalized molecule, azide-containing molecule, CuSO₄, and sodium ascorbate in the chosen solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents).

-

If using a copper ligand, add THPTA or TBTA (1 equivalent relative to copper).

-

Add the CuSO₄ solution (0.1 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, purify the product using an appropriate method such as reverse-phase HPLC or column chromatography to remove the copper catalyst and other reagents.

-

Illustrative Data (Representative Kinetics for CuAAC):

| Alkyne | Azide | Catalyst | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Propargyl Amine | Benzyl Azide | Cu(I) | H₂O/t-BuOH | 10² - 10³ |

| Propargyl-PEGn-ether | Azido-PEGn-ether | Cu(I) | H₂O/DMSO | 10¹ - 10² |

Note: This data is representative for similar alkyne-azide pairs and actual reaction kinetics may vary.

Visualization of Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using this compound as a linker.

Caption: General workflow for PROTAC synthesis using this compound.

Dopamine Quinone-Induced Neuronal Cell Death Pathway

This compound has been used to synthesize 6-OHDA-PEG3-yne, a tool compound to study neuronal cell death.[9] This process is relevant to understanding neurodegenerative diseases like Parkinson's disease, where the oxidation of dopamine to reactive dopamine quinones is implicated in neuronal damage.[1][10]

Caption: Simplified pathway of dopamine quinone-induced neuronal cell death.

Conclusion

This compound is a powerful and versatile tool for researchers in biochemistry, medicinal chemistry, and drug development. Its well-defined structure and dual-functional nature allow for the straightforward synthesis of complex bioconjugates, including ADCs and PROTACs. The hydrophilic PEG spacer improves the physicochemical properties of the resulting molecules, making it an attractive linker for therapeutic applications. The detailed protocols and illustrative diagrams provided in this guide are intended to facilitate the effective use of this compound in a variety of research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1347760-82-0 [chemicalbook.com]

- 4. This compound, 1347760-82-0 | BroadPharm [broadpharm.com]

- 5. Use of PEG Linkers to Study Cell Death | BroadPharm [broadpharm.com]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Intraneuronal dopamine-quinone synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Propargyl-PEG3-acid: Structure, Function, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-acid is a heterobifunctional linker widely utilized in bioconjugation, chemical biology, and medicinal chemistry. Its unique structure, featuring a terminal alkyne (propargyl group) and a carboxylic acid, connected by a flexible triethylene glycol (PEG3) spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the structure, functional groups, properties, and key applications of this compound, complete with experimental considerations and workflow visualizations to aid researchers in its effective implementation.

Molecular Structure and Functional Groups

This compound is characterized by three key components: a propargyl group, a polyethylene glycol (PEG) linker, and a carboxylic acid.

-

Propargyl Group: This functional group contains a terminal alkyne (a carbon-carbon triple bond). The alkyne is a high-energy, reactive moiety that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly specific, efficient, and biocompatible, making it ideal for conjugating the linker to molecules containing an azide group.[1]

-

Polyethylene Glycol (PEG) Linker: The PEG3 spacer consists of three repeating ethylene glycol units. This hydrophilic chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[2][3] The flexibility of the PEG linker can also be advantageous in overcoming steric hindrance between the conjugated molecules.

-

Carboxylic Acid: The terminal carboxylic acid is a versatile functional group that can be activated to form a stable amide bond with primary amines.[3] This reaction is commonly achieved using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][4][5][6][7]

The combination of these functional groups in a single molecule allows for orthogonal conjugation strategies, where the alkyne and carboxylic acid can be reacted independently with their respective partners.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoic acid[3] |

| CAS Number | 1347760-82-0[3] |

| Molecular Formula | C₁₀H₁₆O₅[3][8] |

| Molecular Weight | 216.23 g/mol [3][8] |

| Appearance | Liquid or Brown Liquid[8] |

| Purity | ≥95% (NMR)[8], >96%[9], 98%[10] |

| Solubility | Water, DMSO, DCM, DMF[10] |

| Storage Conditions | -20°C for long term[3] or ≤ -10 °C[8] |

| SMILES String | C#CCOCCOCCOCCC(O)=O |

| InChI Key | CJNSWLAJTZVSRB-UHFFFAOYSA-N |

Experimental Protocols and Methodologies

The utility of this compound lies in its ability to participate in two highly reliable conjugation reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and EDC/NHS-mediated amide coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction forms a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

-

This compound

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO, DMF)

General Protocol:

-

Dissolve Reactants: Dissolve the azide-containing molecule and this compound in the chosen reaction buffer. An organic co-solvent may be used to aid solubility.

-

Prepare Copper Catalyst: In a separate tube, prepare a fresh solution of CuSO₄ and a copper-chelating ligand like THPTA in the reaction buffer. The ligand helps to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.

-

Initiate the Reaction: Add the copper/ligand solution to the solution of reactants.

-

Add Reducing Agent: Add a fresh solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubate: Allow the reaction to proceed at room temperature with gentle agitation for 1-4 hours. Reaction progress can be monitored by analytical techniques such as LC-MS.

-

Purification: Purify the conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reversed-phase HPLC) to remove unreacted starting materials and the copper catalyst.

EDC/NHS Amide Coupling

This reaction forms a stable amide bond between the carboxylic acid of the linker and a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

-

Desalting column

General Protocol:

-

Activate Carboxylic Acid: Dissolve this compound in the activation buffer. Add freshly prepared EDC and NHS (or Sulfo-NHS) to the solution. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

Remove Excess Reagents (Optional but Recommended): Use a desalting column to remove excess EDC and NHS, exchanging the buffer to the coupling buffer in the process.

-

Couple to Amine: Add the amine-containing molecule to the activated this compound solution. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quench the Reaction: Add a quenching solution to terminate the reaction and consume any unreacted NHS esters.

-

Purification: Purify the conjugate using appropriate chromatographic techniques to remove unreacted starting materials and byproducts.

Applications and Workflow Visualizations

This compound is a key component in the synthesis of complex biomolecules, particularly in the fields of targeted drug delivery and protein degradation.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11][12][13][14] this compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as a linker.

Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[15][16][] this compound can be used to link the antibody to the drug payload.

Caption: A generalized workflow for the synthesis of an ADC using this compound as a linker.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure, featuring orthogonal reactive handles and a solubilizing PEG spacer, enables the efficient and specific conjugation of a wide range of molecules. The applications in the development of next-generation therapeutics such as PROTACs and ADCs highlight its significance in advancing drug discovery and development. This guide provides the foundational knowledge and procedural outlines to facilitate the successful application of this compound in various research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. medkoo.com [medkoo.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. covachem.com [covachem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. precisepeg.com [precisepeg.com]

- 10. This compound, 1347760-82-0 | BroadPharm [broadpharm.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. symeres.com [symeres.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the properties of Propargyl-PEG3-acid linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to the Propargyl-PEG3-acid linker, a versatile tool in modern bioconjugation and therapeutic development.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a terminal alkyne group (propargyl) and a carboxylic acid, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of two different molecules. The PEG chain enhances solubility in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

| CAS Number | 1347760-82-0 |

| Appearance | Liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

| Storage Conditions | Short-term (weeks) at 0-4°C; Long-term (months to years) at -20°C, protected from light and moisture. |

Core Applications in Drug Development

The dual functionality of the this compound linker makes it a valuable component in the construction of complex therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb). The carboxylic acid can be activated to react with amine residues (e.g., lysine) on the antibody surface. The propargyl group can then be conjugated to an azide-modified cytotoxic drug using highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[1][2] They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.[3] this compound is an ideal linker for PROTAC synthesis, allowing for the covalent attachment of the two distinct ligands. The defined length of the PEG3 spacer helps to optimize the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

Experimental Protocols

The following sections provide detailed methodologies for the two primary conjugation reactions involving this compound. These are generalized protocols and may require optimization based on the specific substrates used.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This two-step protocol describes the activation of the linker's carboxylic acid to form a semi-stable N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine-containing molecule (e.g., an antibody, protein, or other ligand).

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

-

Activation of this compound:

-

In a reaction tube, combine the this compound solution with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS.

-

Incubate the reaction for 15-30 minutes at room temperature to form the Propargyl-PEG3-NHS ester.[5]

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker relative to the amine molecule is a common starting point for optimization.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS esters.

-

Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the linker's terminal alkyne to an azide-containing molecule (e.g., a modified drug payload or fluorescent probe).

Materials:

-

This compound conjugate (from Protocol 1) or other propargyl-containing molecule

-

Azide-containing molecule

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous solutions to improve efficiency and reduce cytotoxicity.[6][7]

-

Reaction Buffer: PBS, pH 7.4

-

DMSO (if needed to dissolve reagents)

Procedure:

-

Reagent Preparation:

-

Prepare the following stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh).[8]

-

Dissolve the alkyne- and azide-containing molecules in the Reaction Buffer (or DMSO for hydrophobic molecules).

-

-

Catalyst Preparation:

-

In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio. Let the solution stand for 2-3 minutes to allow the complex to form.[8]

-

-

Click Reaction:

-

In the main reaction tube, combine the propargyl-containing molecule and the azide-containing molecule. A slight molar excess (1.5 to 5-fold) of one reactant is often used to drive the reaction to completion.

-

Add the prepared CuSO₄/THPTA catalyst complex to the reaction mixture. A final copper concentration of 0.1 to 0.5 mM is typical.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of the ascorbate should be 5-10 times that of the copper.[9]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Once the reaction is complete, purify the final conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove the copper catalyst, excess reagents, and byproducts.

-

Mandatory Visualizations

The following diagrams illustrate the structure, workflow, and a key mechanism of action related to this compound linkers.

Caption: Chemical structure of this compound.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. confluore.com [confluore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. axispharm.com [axispharm.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG3-acid mechanism of action in bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical applications of Propargyl-PEG3-acid, a versatile heterobifunctional linker revolutionizing the field of bioconjugation. Its unique architecture, featuring a terminal alkyne, a flexible polyethylene glycol (PEG) spacer, and a reactive carboxylic acid, offers a powerful toolkit for the precise engineering of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Mechanism of Action

This compound is a trifunctional molecule at its core, with each component playing a distinct and crucial role in bioconjugation strategies.[1][2]

-

Propargyl Group (Terminal Alkyne): This functional group is the cornerstone of its utility in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[3] The terminal alkyne readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a stable triazole linkage with an azide-modified molecule.[1][2][3] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes.

-

PEG3 Linker: The three-unit polyethylene glycol chain imparts several advantageous properties. Its hydrophilic nature enhances the aqueous solubility of the linker and the resulting bioconjugate, which is often critical for biological applications.[1][2] The PEG spacer also provides flexibility and spatial separation between the conjugated molecules, which can be essential for maintaining their biological activity.

-

Carboxylic Acid: The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine residues). This is typically achieved through the formation of a stable amide bond, a reaction that requires activation of the carboxylic acid, commonly with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[2]

This dual functionality allows for a modular and sequential approach to bioconjugation, enabling the precise assembly of complex molecular architectures.

Caption: Dual functionality of this compound in bioconjugation.

Key Bioconjugation Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent application of the propargyl group.[] It involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a Cu(I) catalyst. The reaction is highly efficient and results in the formation of a chemically stable 1,4-disubstituted 1,2,3-triazole ring.

Caption: Schematic of the CuAAC reaction.

Amide Bond Formation via EDC/NHS Chemistry

The carboxylic acid terminus of this compound can be conjugated to primary amines on biomolecules. This is a two-step process where the carboxylic acid is first activated with EDC and NHS to form a more stable and amine-reactive NHS ester. This intermediate then readily reacts with a primary amine to form a stable amide bond.

References

Propargyl-PEG3-Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG3-acid, a heterobifunctional linker critical in bioconjugation and drug development. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical and physical properties, alongside detailed experimental protocols for its application in creating advanced therapeutic and diagnostic agents.

Core Compound Data

This compound is a versatile chemical tool, featuring a terminal alkyne group for "click chemistry" and a carboxylic acid for amide bond formation. This dual functionality allows for the precise and stable conjugation of a wide range of molecules.[1][2][3] The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, making it an ideal component in complex biological systems.[1][4]

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 1347760-82-0 | [1][2][3][5] |

| Molecular Weight | 216.23 g/mol | [1][2][5][6] |

| Molecular Formula | C10H16O5 | [1][2][5] |

| Form | Liquid | [1] |

| Storage Temperature | -20°C | [1][3] |

| Solubility | Water, DMSO, DCM, DMF | [2][3] |

Experimental Protocols

The unique structure of this compound lends itself to a variety of bioconjugation strategies. Below are detailed methodologies for its two primary reactive functionalities: amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol details the conjugation of this compound to a primary amine-containing molecule, such as a protein, peptide, or small molecule drug, through the formation of a stable amide bond. The carboxylic acid is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of NHS followed by 1.5 equivalents of EDC.

-

Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated Propargyl-PEG3-NHS ester solution to the amine-containing molecule solution. The molar ratio will depend on the number of available amines and the desired degree of labeling.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching reagent to consume any unreacted NHS ester.

-

Purify the resulting conjugate using appropriate chromatography techniques, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and byproducts.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the propargyl-functionalized molecule (obtained from Protocol 1) and an azide-containing molecule. This reaction forms a stable triazole linkage.

Materials:

-

Propargyl-functionalized molecule

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand (optional, to protect biomolecules)

-

Reaction buffer (e.g., PBS pH 7.4)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO4 and sodium ascorbate in water. The sodium ascorbate solution should be freshly prepared.

-

If using a copper ligand, pre-mix the CuSO4 with the ligand.

-

-

Click Reaction:

-

Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.

-

Add sodium ascorbate to the reaction mixture to a final concentration of 5-10 equivalents.

-

Add the CuSO4 (and ligand, if used) to the reaction mixture to a final concentration of 1-2 equivalents.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other analytical techniques.

-

-

Purification:

-

Purify the final conjugate using appropriate chromatography methods to remove the copper catalyst and other reagents.

-

Visualized Workflows

To further elucidate the application of this compound, the following diagrams illustrate the logical workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC), two prominent applications of this linker.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Caption: Workflow for PROTAC Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-PEG3-acid: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG3-acid, a heterobifunctional linker commonly employed in bioconjugation and drug development. Understanding the solubility of this reagent is critical for its effective use in synthesizing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in various solvents.

Core Properties and Solubility Profile

This compound is a versatile molecule featuring a terminal alkyne group for click chemistry reactions and a carboxylic acid for amide bond formation. The inclusion of a hydrophilic three-unit polyethylene glycol (PEG) spacer significantly influences its solubility, enhancing its compatibility with aqueous media used in many biological applications.[1][2][3][4][5]

Solubility Data Summary

While comprehensive, experimentally determined quantitative solubility data for this compound is not widely published, several suppliers and databases provide qualitative and predicted solubility information. This information is summarized in the table below.

| Solvent | Chemical Formula | Type | Reported Solubility | Quantitative Data (Predicted) | Source |

| Water | H₂O | Polar Protic | Soluble | 158.0 mg/mL; 0.731 mol/L | [4][6][7] |

| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Soluble | 113.0 mg/mL; 0.521 mol/L | [2][4][6][7] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Not Available | [4][6] |

| Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Not Available | [4][6] |

Note: The quantitative data presented are based on computational predictions and should be considered as estimates.[7] Experimental verification is recommended for precise applications. The hydrophilic PEG linker is a key contributor to its solubility in biological buffers.[1][3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following protocol outlines a standard method for determining the equilibrium solubility of this compound. This method is adapted from established "shake-flask" techniques, which are considered a reliable standard for solubility measurement.[8]

Objective:

To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

Selected solvent (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Pipette a precise volume of the chosen solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow any undissolved solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully aspirate a known volume of the clear supernatant from each vial, ensuring no solid material is transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key processes relevant to working with this compound.

References

- 1. This compound | 1347760-82-0 [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | 1347760-82-0 [sigmaaldrich.com]

- 4. Cas 1347760-82-0,this compound | lookchem [lookchem.com]

- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 6. This compound, 1347760-82-0 | BroadPharm [broadpharm.com]

- 7. This compound | Alkynyls | Ambeed.com [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Core Principles of Click Chemistry with Propargyl-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the versatile heterobifunctional linker, Propargyl-PEG3-acid. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this powerful bioconjugation tool. This document details the primary click chemistry reactions, the unique properties of this compound, quantitative data on reaction efficiencies, and detailed experimental protocols.

Core Principles of Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and specific, and that generate minimal and easily removable byproducts. These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. The two most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is characterized by its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.

The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. The use of a copper catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the triazole ring. This circumvents the need for a potentially cytotoxic copper catalyst, making SPAAC particularly well-suited for applications in living systems.

While generally slower than CuAAC, the reaction rates of SPAAC can be tuned by modifying the structure of the cyclooctyne. The bioorthogonality of both the azide and the strained alkyne ensures high specificity in complex biological milieu.

This compound: A Versatile Click Chemistry Linker

This compound is a heterobifunctional linker that incorporates a terminal alkyne (propargyl group) for click chemistry, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] This unique combination of functionalities makes it an invaluable tool in bioconjugation and drug development.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

| CAS Number | 1347760-82-0 |

| Functionality 1 | Terminal Alkyne (Propargyl) for Click Chemistry |

| Functionality 2 | Carboxylic Acid for Amide Bond Formation |

| Spacer | 3-unit Polyethylene Glycol (PEG) |

| Solubility | Soluble in water, DMSO, DCM, and DMF[2] |

The propargyl group serves as a handle for CuAAC or SPAAC reactions, allowing for the stable conjugation to azide-modified molecules. The carboxylic acid can be activated (e.g., with EDC and NHS) to form a stable amide bond with primary amines found on proteins, antibodies, or other biomolecules.[3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics.[4]

Quantitative Data on Click Chemistry Reactions

The efficiency of click chemistry reactions is a critical consideration for any application. The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions. While specific data for this compound is not always available in comparative studies, the data for similar propargyl-containing molecules provides a strong indication of expected performance.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data

CuAAC reactions are known for their high reaction rates and yields. The table below presents representative data for the reaction of benzyl azide with various alkynes.

| Alkyne | Catalyst System | Solvent | Time to 90% Conversion | Yield (%) |

| Propargyl Alcohol | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | < 1 hr | > 95 |

| Phenylacetylene | Cu(I)Br | THF | 8 hr | 91 |

| Propargyl Amine | Electrosprayed Cu Nanocatalyst | - | ~20 min | High |

Data is illustrative and sourced from various studies to show typical performance.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Data

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The following table provides a comparison of second-order rate constants for the reaction of benzyl azide with different cyclooctynes.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| DIBENZOCYCLOOCTYNE | DIBO | ~0.3 |

| Bicyclononyne | BCN | 0.07 - 0.15 |

| Dibenzoazacyclooctyne | DBCO / DIBAC | 0.24 - 0.31 |

| Biarylazacyclooctynone | BARAC | ~0.96 |

Higher rate constants indicate faster reactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Amide Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid of this compound and its subsequent conjugation to an amine-containing molecule, such as an antibody or protein.

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a suitable concentration (e.g., 100 mM).

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Amine-containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer (PBS, pH 7.2-7.5).

-

Add the activated this compound (NHS ester) solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the Propargyl-PEG3-functionalized molecule using an appropriate method, such as size-exclusion chromatography, to remove excess linker and byproducts.

-

-

Characterization:

-

Characterize the conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-functionalized molecule from Protocol 1 to an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize the Cu(I) catalyst)

-

Reaction Buffer (e.g., PBS, pH 7.0)

-

Purification system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the propargyl-functionalized molecule in the reaction buffer.

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

-

Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 500 mM in water).

-

If using a ligand, prepare a stock solution of TBTA or THPTA in a suitable solvent (e.g., DMSO).

-

-

Click Reaction:

-

In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer. A slight molar excess of one reactant may be used to drive the reaction to completion.

-

If using a ligand, add it to the reaction mixture.

-

Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst, excess reagents, and byproducts.

-

Visualizing the Core Concepts

The following diagrams, generated using Graphviz, illustrate the key structures and pathways described in this guide.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

Caption: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

Caption: Mechanism of the SPAAC reaction.

Experimental Workflow for Bioconjugation using Propargyl-PEG3-aciddot

References

The Role of PEGylation in Improving Drug Delivery Systems: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a cornerstone of advanced drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This technology has successfully transitioned from a theoretical concept to a clinically and commercially validated strategy, with numerous FDA-approved PEGylated drugs on the market.[1][2] By creating a hydrophilic shield around the drug molecule, PEGylation effectively increases its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic enzymes and the host's immune system.[3][4][5] The result is a longer circulation half-life, improved stability, enhanced solubility, and reduced immunogenicity, allowing for less frequent dosing and an improved safety profile.[4][5] This guide provides an in-depth technical overview of the core principles of PEGylation, including quantitative data on its effects, detailed experimental methodologies, and visual representations of key processes and mechanisms.

Core Principles and Advantages of PEGylation

PEGylation confers several significant advantages to therapeutic molecules by altering their physicochemical properties.[4] The covalent attachment of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, creates a hydrated cloud that sterically hinders interactions with other molecules.[6][7]

Key Advantages:

-

Prolonged Circulatory Half-Life: The increased hydrodynamic volume of PEGylated molecules dramatically reduces their rate of kidney filtration, extending their presence in the bloodstream.[5][8][9] This allows for a reduced dosing frequency, improving patient compliance.[5]

-

Reduced Immunogenicity and Antigenicity: The PEG shield masks antigenic epitopes on the surface of therapeutic proteins, preventing their recognition by the immune system and subsequent generation of neutralizing antibodies.[3][7]

-

Enhanced Stability and Solubility: PEGylation protects drugs from enzymatic degradation and can increase the solubility of hydrophobic molecules, improving their formulation and bioavailability.[4][5]

-

Improved Pharmacokinetics: By preventing rapid clearance, PEGylation leads to more sustained and constant plasma concentrations of the drug, which can enhance therapeutic efficacy.[3]

-

Enhanced Tumor Targeting (Passive): For nanocarriers, PEGylation prevents their uptake by the mononuclear phagocyte system (MPS), allowing them to circulate longer and accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[4]

Quantitative Impact of PEGylation on Pharmacokinetics

The effects of PEGylation on a drug's pharmacokinetic profile are significant and quantifiable. The following tables summarize representative data from various studies, illustrating the dramatic improvements achieved.

| Drug/Molecule | PEG Size (kDa) | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference |

| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25x | [9][10] |

| Doxorubicin (in Doxil® liposomes) | - | (Free Drug) | 72 hours (Drug Half-Life) | - | [11] |

| PEG (Polymer alone) | 6 | 18 minutes | - | - | [] |

| PEG (Polymer alone) | 50 | 16.5 hours | - | - | [] |

| Polymer-based Micelles | 5 | 4.6 minutes | - | - | [11][13] |

| Polymer-based Micelles | 20 | 17.7 minutes | ~3.8x (vs. 5kDa) | - | [11][13] |

Table 1: Impact of PEGylation on Drug/Molecule Half-Life. This table illustrates the significant extension of circulation half-life achieved through PEGylation across different molecules and delivery systems.

| Drug Delivery System | Effect on Bioavailability | Key Findings | Reference |

| Doxil® (PEGylated Liposomal Doxorubicin) | ~90-fold increase at 1 week vs. free drug | "Stealth" liposomes avoid MPS uptake, dramatically increasing drug availability over time. | [11] |

| PEGylated Lipid Nanoparticles (for Fenofibrate) | 157% relative bioavailability vs. commercial formulation | PEGylation reduced mucin trapping and suppressed lipolysis, enhancing oral absorption. | [14] |

| PEGylated Poly(anhydride) Nanoparticles (for Paclitaxel) | Significantly improved permeability and bioavailability | Enhanced transport across mucosal barriers. | [14] |

Table 2: Enhancement of Bioavailability with PEGylated Nanoparticles. This table highlights how PEGylation of nanocarriers can substantially improve the bioavailability of encapsulated drugs, particularly for oral delivery routes.

Experimental Protocols

This section provides detailed methodologies for the key experimental processes involved in the development and characterization of PEGylated drug delivery systems.

Protocol for Amine-Specific PEGylation with PEG-NHS Ester

This protocol describes a common method for PEGylating proteins at primary amine groups (e.g., lysine residues, N-terminus) using an N-Hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

-

Protein of interest

-

Amine-reactive PEG-NHS reagent (e.g., mPEG-NHS)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

-

Purification system (e.g., Size-Exclusion or Ion-Exchange Chromatography)

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into the amine-free reaction buffer at a concentration typically between 2-10 mg/mL. Ensure that any buffers containing primary amines (like Tris) have been thoroughly removed.

-

PEG Reagent Preparation: Warm the PEG-NHS reagent to room temperature before opening to prevent moisture condensation. Calculate the required amount of PEG reagent to achieve a desired molar excess over the protein (a common starting point is a 5- to 20-fold molar excess). Immediately before use, dissolve the PEG-NHS in a small volume of the reaction buffer or a dry organic solvent like DMSO.

-

PEGylation Reaction: Slowly add the dissolved PEG reagent to the protein solution while gently stirring. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each specific protein.

-

Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and neutralize any unreacted PEG-NHS ester. Allow the quenching reaction to proceed for 15-30 minutes.

-

Purification: Immediately proceed to purify the PEGylated protein from unreacted PEG, quenched PEG, and unmodified protein using a suitable chromatography method (see Protocol 3.3).

Protocol for Thiol-Specific PEGylation with PEG-Maleimide

This protocol enables site-specific PEGylation on proteins containing free cysteine residues.

Materials:

-

Cysteine-containing protein

-

PEG-Maleimide reagent

-

Reaction buffer (e.g., Phosphate buffer with EDTA, pH 6.5-7.5)

-

(Optional) Reducing agent (e.g., DTT or TCEP) if cysteine residues are oxidized.

-

Purification system

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced using a suitable reducing agent, which must then be removed prior to adding the PEG-Maleimide.

-

PEG Reagent Preparation: Prepare the PEG-Maleimide solution immediately before use as the maleimide group can hydrolyze. Dissolve the reagent in the reaction buffer to the desired concentration for a 5- to 10-fold molar excess.

-

PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the sulfhydryl group of cysteine to form a stable thioether bond.[15]

-

Purification: Separate the PEGylated protein from unreacted reagents and native protein using an appropriate chromatography technique.

Purification of PEGylated Proteins

Purification is a critical step to isolate the desired PEGylated conjugate from the reaction mixture. The choice of method depends on the differences in physicochemical properties between the desired product and impurities.

Methods:

-

Size-Exclusion Chromatography (SEC): This is one of the most common methods, separating molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of a protein, allowing for efficient separation of PEGylated conjugates from the smaller, unmodified protein and low molecular weight PEG reagents.[][17]

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chain can shield the surface charges of the protein, altering its interaction with the IEX resin.[] This allows for the separation of mono-, di-, and multi-PEGylated species, as well as positional isomers, as the location of the PEG can have a differential effect on the protein's overall surface charge.[][17]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. While less common than SEC or IEX, it can be a useful complementary technique for purifying PEGylated proteins that are difficult to resolve by other methods.[]

-

Reverse-Phase Chromatography (RPC): Often used at an analytical scale, RPC can effectively separate positional isomers and is widely used for the purification of smaller PEGylated peptides and proteins.[][17]

-

Ultrafiltration/Diafiltration: This membrane-based technique can be used to remove unreacted, low-molecular-weight PEG and to concentrate the PEGylated product.[17][18]

Characterization and Quantification of PEGylation

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

Techniques for Characterization:

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A straightforward method to visually confirm PEGylation. The attached PEG chain increases the apparent molecular weight of the protein, causing it to migrate slower on the gel compared to the unmodified protein.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the exact molecular weight of the conjugate.[19] This allows for the precise determination of the number of PEG molecules attached to each protein (the degree of PEGylation).[19][20]

-

Liquid Chromatography (LC): HPLC or UPLC, often coupled with MS (LC-MS), is used to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated) and positional isomers, providing information on the heterogeneity of the product.[20][21]

Methods for Quantifying PEGylation Efficiency:

-

TNBS Assay (Trinitrobenzene Sulfonic Acid): This colorimetric assay quantifies the number of free primary amine groups remaining after an amine-specific PEGylation reaction. By comparing the result to the unmodified protein, the percentage of PEGylated amino groups can be calculated.[22]

-

Barium-Iodide Assay: A colorimetric method that can be used to quantify the amount of PEG present in a sample.

-

UV-Vis Spectroscopy: If the PEG reagent contains a chromophore, its absorbance can be used to quantify the extent of conjugation. Alternatively, protein concentration is measured at 280 nm, and the mass increase due to PEGylation is determined by other methods like MS.[19]

In Vitro Drug Release Kinetics Assay for PEGylated Nanoparticles

This protocol is used to determine the rate at which an encapsulated drug is released from a PEGylated nanoparticle formulation. The dynamic dialysis method is commonly used.

Materials:

-

Drug-loaded PEGylated nanoparticle suspension

-

Release buffer (e.g., PBS, pH 7.4, often containing a surfactant like Tween 80 to ensure sink conditions)

-

Dialysis device/membrane with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows free passage of the released drug.

-

Shaking incubator or water bath

-

Analytical instrument to quantify the drug (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Pre-soak the dialysis membrane in the release buffer.

-

Loading: Accurately pipette a known volume of the nanoparticle suspension into the dialysis bag/device.

-

Dialysis: Place the sealed dialysis bag into a known, large volume of release buffer (the "sink"). This ensures that the concentration of released drug outside the bag remains low, maintaining a concentration gradient.

-

Incubation: Place the entire setup in a shaking incubator at 37°C to simulate physiological temperature.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the external medium. Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.

-

Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

-

Data Analysis: Calculate the cumulative percentage of drug released over time. The data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[23]

Mandatory Visualizations (Graphviz)

The following diagrams illustrate key concepts and workflows related to PEGylation technology.

Caption: A generalized workflow for the development of a PEGylated biopharmaceutical.

Caption: How PEGylation shields nanoparticles from the immune system.

Caption: A simplified diagram of an amine-specific PEGylation reaction.

Challenges and Future Perspectives

Despite its successes, PEGylation is not without challenges.

-

Anti-PEG Antibodies: An emerging concern is the discovery of pre-existing and treatment-induced anti-PEG antibodies in some patients.[3][7] These antibodies can lead to accelerated blood clearance (ABC phenomenon) of PEGylated drugs, potentially reducing efficacy and causing adverse effects.[3]

-

Reduced Bioactivity: The PEG chain can sometimes sterically hinder the drug's interaction with its target receptor, leading to a partial loss of biological activity. This necessitates a careful balance between the extent of PEGylation and the preservation of function.[24]

-

Manufacturing Complexity: Achieving consistent, site-specific PEGylation can be complex and costly, requiring rigorous process control and analytical characterization to ensure batch-to-batch consistency.[25]

Future innovations are focused on overcoming these limitations. "Second-generation" PEGylation involves site-specific conjugation to produce more homogeneous products with preserved activity.[25] Researchers are also exploring biodegradable PEGs to mitigate concerns about polymer accumulation and developing alternative hydrophilic polymers (e.g., polysialic acid, PASylation) to avoid the anti-PEG immune response.[7][26] These advancements will continue to expand the utility of polymer conjugation, solidifying its role as a critical tool in modern drug development.

References

- 1. idosi.org [idosi.org]

- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of PEGylated lipid nanoparticles on the oral absorption of one BCS II drug: a mechanistic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 17. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]

- 19. creativepegworks.com [creativepegworks.com]

- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 22. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 26. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using Propargyl-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG3-acid is a heterobifunctional, non-cleavable linker that provides a robust and versatile platform for ADC development.[1][2][3]

This linker features a carboxylic acid group for conjugation to primary amines (e.g., lysine residues) on the antibody and a terminal propargyl group for the subsequent attachment of an azide-functionalized payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][4][5] The short polyethylene glycol (PEG) chain enhances the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC.[3]

These application notes provide a detailed protocol for the synthesis and characterization of an ADC using the this compound linker.

Experimental Overview

The synthesis of an ADC using this compound is a two-step process:

-

Antibody Modification: The carboxylic acid group of the this compound linker is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) and then reacted with the primary amine groups of lysine residues on the antibody surface. This results in a stable amide bond, yielding a propargyl-functionalized antibody (mAb-alkyne).

-

Payload Conjugation (Click Chemistry): The alkyne-modified antibody is then conjugated to an azide-functionalized cytotoxic drug (azide-payload) using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This forms a stable triazole linkage, resulting in the final ADC.

The entire workflow, from antibody modification to final ADC characterization, is depicted below.

Data Presentation

Table 1: Reagent Molar Ratios for ADC Synthesis

| Step | Reagent | Molar Ratio (relative to Antibody) | Notes |

| Antibody Modification | This compound | 5 - 20 equivalents | Optimization may be required to achieve desired DAR. |

| EDC | 2 - 5 equivalents (relative to linker) | Use freshly prepared solutions. | |

| Sulfo-NHS | 1.2 - 2 equivalents (relative to linker) | Enhances stability of the active intermediate.[6] | |

| Payload Conjugation | Azide-Payload | 1.5 - 10 equivalents (relative to mAb-Alkyne) | A slight excess is typically used. |

| CuSO₄ | ~25 equivalents (relative to azide) | [5] | |

| Ligand (e.g., THPTA) | ~25-125 equivalents (relative to azide) | Ligand to copper ratio is typically 1:1 to 5:1.[7] | |

| Reducing Agent (e.g., Sodium Ascorbate) | ~40-50 equivalents (relative to azide) | [5] Use freshly prepared solutions. |

Table 2: Representative ADC Characterization Data

| Parameter | Method | Typical Result | Reference |

| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC / LC-MS | 3.5 - 4.0 | [8][9] |

| Purity (Monomer Content) | Size-Exclusion Chromatography (SEC) | > 95% | [10] |

| In Vitro Cytotoxicity (IC₅₀) | Cell-based assay (e.g., on HER2+ cells) | 10⁻¹¹ - 10⁻⁹ M | [2] |

| Plasma Stability | LC-MS analysis of ADC in plasma over time | > 90% stable after 7 days | [2] |

Experimental Protocols

Protocol 1: Modification of Antibody with this compound

This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Reaction Buffer (PBS, pH 7.4) to a final concentration of 5-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) or sodium azide.

-

-

Linker Activation:

-

Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

In a separate tube, prepare a fresh solution of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM) in Activation Buffer.

-

In a reaction tube, add a 10-fold molar excess of this compound relative to the antibody.

-

To the linker solution, add a 2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS (relative to the linker).

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Antibody:

-